molecular formula C36H56O2 B586098 Vitamin K1(25) CAS No. 121840-65-1

Vitamin K1(25)

Cat. No.: B586098
CAS No.: 121840-65-1
M. Wt: 520.842
InChI Key: BZMAZXMEQPQQDC-VASYFTRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin K1 can be synthesized through various chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Vitamin K1 often involves the extraction from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques to obtain high-purity Vitamin K1 .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vitamin K1 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Essential for the treatment of Vitamin K deficiency and related bleeding disorders. It is also being researched for its potential role in bone health and cardiovascular disease prevention.

    Industry: Used in the formulation of dietary supplements and fortified foods .

Mechanism of Action

Vitamin K1 functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamic acid residues on proteins. This modification is essential for the biological activity of several proteins involved in blood coagulation and bone metabolism. The molecular targets include clotting factors II, VII, IX, and X, as well as proteins like osteocalcin and matrix Gla-protein .

Comparison with Similar Compounds

Vitamin K1 is part of the Vitamin K family, which includes several structurally similar compounds:

    Vitamin K2 (Menaquinone): Differentiated by the length of its isoprenoid side chain. It is primarily produced by bacteria and has various subtypes (MK-4 to MK-13).

    Vitamin K3 (Menadione): A synthetic form that is water-soluble and used in animal feed.

    Vitamin K4: Another synthetic variant with specific applications .

Uniqueness of Vitamin K1: Vitamin K1 is unique due to its primary occurrence in plant sources and its direct involvement in photosynthesis. It is the most common form of Vitamin K in the human diet and is crucial for maintaining normal blood clotting and bone health .

Biological Activity

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in various biological processes, particularly in blood coagulation and bone metabolism. This article delves into the biological activity of Vitamin K1(25), highlighting its mechanisms of action, health implications, and recent research findings.

Overview of Vitamin K1

Vitamin K1 is primarily found in green leafy vegetables and certain plant oils. It is essential for the synthesis of specific proteins required for blood clotting and bone health. The active form of Vitamin K1 undergoes conversion in the liver to its epoxide form, which serves as a cofactor for gamma-glutamyl carboxylase (GGCX), an enzyme critical for activating vitamin K-dependent proteins (VKDPs) involved in hemostasis and bone metabolism .

  • Blood Coagulation :
    • Vitamin K1 is vital for synthesizing clotting factors II (prothrombin), VII, IX, and X. These factors are essential for proper blood coagulation, preventing excessive bleeding during injuries.
    • The vitamin K cycle allows for the recycling of Vitamin K1, enabling its continuous use in activating VKDPs even at low dietary intakes .
  • Bone Health :
    • Vitamin K1 activates osteocalcin, a protein that binds calcium to the bone matrix, thereby influencing bone density and strength. This process is crucial for maintaining skeletal integrity .
  • Cardiovascular Health :
    • Recent studies suggest that Vitamin K1 may help prevent vascular calcification by regulating matrix Gla-protein (MGP), which inhibits calcification in arteries . Low levels of Vitamin K1 have been associated with increased risks of cardiovascular diseases.
  • Antioxidant Properties :
    • Vitamin K1 exhibits antioxidant properties by protecting cells from oxidative stress, which can lead to cellular damage and various diseases .

Case Studies

  • Stroke Risk : A population-based case-control study indicated that low plasma levels of Vitamin K1 are associated with an increased risk of total and ischemic strokes among hypertensive patients. Participants with higher levels of Vitamin K1 showed significantly lower odds ratios for stroke incidence (OR = 0.58 for total stroke) compared to those with the lowest quartile .
  • Heart Health in Adolescents : Research highlighted that adolescents with low Vitamin K1 intake exhibited unhealthy enlargement of the left ventricle, suggesting that adequate Vitamin K1 consumption is crucial for cardiovascular health even at a young age .
  • Diabetes Incidence : A study demonstrated an inverse relationship between Vitamin K1 intake and the risk of developing diabetes. Participants with higher intakes had a 31% lower risk compared to those with the lowest intake levels .

Table 1: Summary of Biological Functions of Vitamin K1

FunctionMechanismHealth Implications
Blood CoagulationActivates clotting factors II, VII, IX, XPrevents excessive bleeding
Bone MetabolismActivates osteocalcin to bind calciumEnhances bone density
Cardiovascular HealthRegulates MGP to prevent arterial calcificationReduces risk of cardiovascular diseases
Antioxidant ActivityProtects against oxidative stressReduces cellular damage

Table 2: Association Between Plasma Vitamin K1 Levels and Stroke Risk

Quartile of Vitamin K1Odds Ratio (Total Stroke)Odds Ratio (Ischemic Stroke)
1ReferenceReference
20.580.34
3Lower RiskLower Risk
4Significantly Lower RiskSignificantly Lower Risk

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Vitamin K1(25) in complex biological matrices, and how do their parameters compare?

To ensure accuracy, reverse-phase HPLC coupled with UV/Vis detection (RP-HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Key validation parameters include:

  • Limit of Detection (LOD) : ≤0.1 µg/mL for LC-MS/MS vs. ≤1 µg/mL for HPLC-UV .
  • Recovery Rates : LC-MS/MS achieves >90% recovery in lipid-rich samples due to enhanced sensitivity, whereas HPLC-UV may require additional purification steps .
  • Matrix Effects : LC-MS/MS is less prone to interference in plasma/serum compared to HPLC-UV .
    Always validate methods using spiked matrices and include internal standards (e.g., deuterated Vitamin K1) to correct for extraction losses.

Q. How should researchers design in vitro experiments to assess Vitamin K1(25)’s stability under varying physiological conditions?

  • pH and Temperature : Use buffer systems (e.g., PBS, Tris-HCl) across pH 2–8 and temperatures (4°C–37°C) to simulate gastrointestinal and cellular environments. Monitor degradation via time-course HPLC analysis .
  • Light Sensitivity : Conduct experiments in amber vials under controlled light exposure (e.g., UV vs. visible light) to quantify photodegradation kinetics .
  • Oxidative Stress : Introduce reactive oxygen species (ROS) generators (e.g., H₂O₂) and measure oxidation products via LC-MS .

Q. What are the critical considerations for selecting animal models to study Vitamin K1(25) bioavailability?

  • Species-Specific Metabolism : Rodents (e.g., rats) exhibit faster biliary excretion than primates, necessitating dose adjustments .
  • Genetic Knockouts : Use Vkorc1⁻/⁻ mice to isolate the role of Vitamin K epoxide reductase in pharmacokinetics .
  • Dietary Controls : Standardize pre-trial diets to deplete endogenous Vitamin K stores and avoid confounding results .

Advanced Research Questions

Q. How can conflicting data on Vitamin K1(25)’s bioavailability in human vs. rodent studies be systematically reconciled?

Apply the PICO framework to dissect variables:

  • Population : Compare human enterocyte models (Caco-2 cells) vs. in vivo rodent data .
  • Intervention/Comparison : Normalize doses by body surface area (BSA) instead of weight to account for metabolic scaling .
  • Outcome : Use compartmental pharmacokinetic modeling to adjust for interspecies differences in enterohepatic recirculation .
    Meta-analysis of dose-response curves across studies can identify confounding factors (e.g., dietary fat content).

Q. What experimental strategies optimize the detection of Vitamin K1(25)-protein interactions in post-translational modification studies?

  • Pull-Down Assays : Use γ-carboxyglutamic acid (Gla)-specific antibodies or immobilized metal affinity chromatography (IMAC) to isolate Vitamin K-dependent proteins (e.g., osteocalcin) .
  • Isotopic Labeling : Incorporate ¹³C-labeled Vitamin K1(25) in cell cultures to track incorporation into proteins via LC-MS .
  • Structural Validation : Pair crystallography (e.g., X-ray diffraction) with molecular dynamics simulations to map binding sites .

Q. How should researchers address discrepancies in reported thresholds for Vitamin K1(25) deficiency across cellular and organismal models?

  • Dose-Response Curves : Generate parallel data in primary hepatocytes (in vitro) and knockout models (in vivo) to identify tissue-specific thresholds .
  • Biomarker Correlation : Cross-reference plasma phylloquinone levels with functional biomarkers (e.g., PIVKA-II for coagulation activity) .
  • Statistical Harmonization : Apply mixed-effects models to account for inter-laboratory variability in assay protocols .

Q. Methodological Frameworks for Data Interpretation

Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide the prioritization of Vitamin K1(25) research questions?

  • Novelty : Focus on understudied pathways (e.g., non-coagulation roles in neuronal signaling) .
  • Ethical Compliance : Ensure animal protocols adhere to ARRIVE guidelines for humane endpoints .
  • Relevance : Align with global health priorities (e.g., aging populations and osteoporosis) .

Q. Data Presentation and Reproducibility

Q. What are the best practices for presenting Vitamin K1(25) experimental data in peer-reviewed manuscripts?

  • Tables : Include columns for raw data, normalized values (e.g., % control), and statistical significance (p-values) .
  • Figures : Use line graphs for kinetic degradation studies and box plots for bioavailability comparisons .
  • Supplemental Materials : Provide raw chromatograms, calibration curves, and detailed protocols for replication .

Q. How can researchers enhance the reproducibility of Vitamin K1(25) studies across laboratories?

  • Protocol Standardization : Share SOPs via platforms like protocols.io , including exact buffer compositions and equipment settings .
  • Reference Materials : Use NIST-certified Vitamin K1(25) standards for calibration .
  • Blinded Analysis : Implement third-party data validation to reduce observer bias .

Properties

IUPAC Name

2-methyl-3-[(E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3/b30-24+/t27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMAZXMEQPQQDC-VASYFTRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858569
Record name 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121840-65-1
Record name 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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